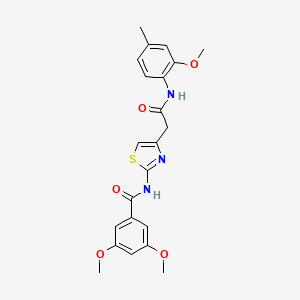

3,5-dimethoxy-N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

3,5-dimethoxy-N-[4-[2-(2-methoxy-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-13-5-6-18(19(7-13)30-4)24-20(26)10-15-12-31-22(23-15)25-21(27)14-8-16(28-2)11-17(9-14)29-3/h5-9,11-12H,10H2,1-4H3,(H,24,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNPKDQGRYEQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,5-Dimethoxy-N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by data tables and case studies.

Chemical Structure

The chemical formula for this compound is . Its structure includes a thiazole ring, a benzamide moiety, and methoxy groups that contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the thiazole ring.

- Coupling with the benzamide.

- Introduction of methoxy groups via methylation reactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Anticancer Properties : Preliminary studies show that it inhibits cell proliferation in several cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Activity : The compound has demonstrated efficacy against specific bacterial strains, indicating potential use as an antimicrobial agent.

- Anti-inflammatory Effects : In vitro assays suggest that it may reduce inflammation markers in cultured cells.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's effect on breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM .

- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) tested the compound against Staphylococcus aureus and found a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antimicrobial properties .

- Anti-inflammatory Mechanism : In a study on LPS-induced inflammation in macrophages, treatment with the compound reduced TNF-alpha levels by 50%, highlighting its potential role in modulating inflammatory responses .

Data Tables

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit promising anticancer properties. For instance, derivatives of thiazole have been synthesized and tested for their cytotoxic effects against various cancer cell lines. In particular, compounds similar to 3,5-dimethoxy-N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide have shown selective activity against human glioblastoma and melanoma cells. The presence of methoxy groups enhances their lipophilicity and biological activity, making them suitable candidates for further development as anticancer agents .

1.2 Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant effects. Studies have demonstrated that specific thiazole-integrated compounds exhibit significant protection against seizures in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The thiazole moiety is essential for its biological activity, as modifications to this part of the molecule can significantly impact its efficacy and selectivity against target diseases. For example:

- Methoxy Substitution : The presence of methoxy groups has been linked to enhanced activity due to increased electron density and improved solubility.

- Thiazole Integration : The integration of the thiazole ring contributes to the compound's ability to interact with biological targets effectively, such as enzymes involved in cancer progression or seizure activity .

Case Studies

3.1 Anticancer Research

In a study focusing on novel thiazole derivatives, researchers synthesized several compounds based on the thiazole framework and evaluated their anticancer activities against various cell lines. One notable compound demonstrated an IC50 value significantly lower than standard chemotherapy agents, indicating its potential as a more effective treatment option .

3.2 Anticonvulsant Research

Another study investigated the anticonvulsant properties of thiazole-based compounds, revealing that certain derivatives could inhibit seizure activity in animal models with high efficacy and low toxicity profiles. This highlights the therapeutic promise of compounds like this compound in treating neurological disorders .

Data Table: Summary of Applications

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on core structural features, physicochemical properties, and spectral data. Key comparisons are summarized in Table 1.

Thiazole-Benzamide Derivatives

Compounds with a thiazole ring linked to a benzamide group (e.g., indeno[1,2-d]thiazoles in ) share the 3,5-dimethoxybenzamide moiety but differ in substituents on the thiazole core:

- N-(6-Isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7c): The isobutoxy group at position 6 enhances lipophilicity, reflected in its moderate yield (40%) .

- 3,5-Dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d): A methyl substituent improves steric accessibility, correlating with a higher yield (47%) compared to chloro or methoxy analogs .

- 3,5-Dimethoxy-N-(5-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (4): The 5-methoxy group may introduce electronic effects, evidenced by the highest yield (50%) in this series .

Urea-Thiazole/Triazole Derivatives

Urea-linked thiazoles/triazoles () exhibit distinct hydrogen-bonding profiles:

- 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) : The trifluoromethyl group enhances electronegativity, while the hydrazinyl-oxoethyl side chain mirrors the target compound’s amide functionality. Its melting point (198–200°C) suggests high crystallinity .

- 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a) : The benzyloxy group increases molecular weight and complexity, though its yield (74.9%) is comparable to the target’s hypothetical synthesis efficiency .

These compounds lack the 3,5-dimethoxybenzamide group but share the thiazole core, highlighting the target’s unique hybrid pharmacophore.

Heterocyclic Systems with Varied Cores

- 3,5-Dimethoxy-N-(4-(4-methoxyphenoxy)-2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide (): This pyrimidine-based analog replaces the thiazole with a pyrimidinyl-amino group. Its dual DAPK1/CSF1R inhibition suggests that the 3,5-dimethoxybenzamide moiety is adaptable to diverse heterocycles, though the thiazole in the target compound may confer distinct target specificity .

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Insights

- Electronic Effects: Methoxy groups in the 3,5-dimethoxybenzamide moiety enhance electron donation, stabilizing aromatic interactions.

- Steric and Solubility Profiles : Bulky substituents (e.g., isobutoxy in 7c) reduce solubility but improve membrane permeability, whereas methyl groups (7d) balance steric effects and synthetic efficiency .

- Hydrogen-Bonding Capacity : The target compound’s amide and methoxy groups offer multiple H-bonding sites, akin to urea derivatives in , which show high melting points due to strong intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-dimethoxy-N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

- Methodology :

- Key Steps : The synthesis typically involves coupling a benzamide derivative with a thiazole intermediate. For example, thiazole-2-amine derivatives can react with activated carbonyl groups (e.g., acyl chlorides) under reflux in solvents like ethanol or pyridine .

- Condition Optimization : Solvent choice (e.g., DMSO for high-temperature reactions , DMF for room-temperature stirring ), catalysts (e.g., potassium carbonate ), and reaction duration (e.g., 18-hour reflux ) significantly impact yield. TLC monitoring is critical for reaction completion .

- Yield Variability : Evidence shows yields ranging from 34.5% to 98.7% depending on substituents and purification methods (e.g., recrystallization in ethanol-water mixtures ).

Q. How is the compound purified and characterized post-synthesis?

- Methodology :

- Purification : Common methods include recrystallization (ethanol/water ), column chromatography (silica gel with ethyl acetate/hexane gradients ), and filtration under reduced pressure .

- Characterization :

- Spectroscopy : and confirm structural integrity (e.g., methoxy protons at δ 3.8–4.0 ppm ).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight .

- Melting Point : Consistency in melting points (e.g., 147–149°C ) indicates purity.

Q. What analytical techniques are used to verify the compound’s stability under experimental conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profiles.

- HPLC-PDA : Monitors degradation products under stress conditions (e.g., pH, temperature) .

- FT-IR : Tracks functional group stability (e.g., amide C=O stretch at ~1650 cm ).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and intermolecular interactions?

- Methodology :

- Crystal Growth : Recrystallization from methanol or DMSO yields diffraction-quality crystals .

- SHELX Refinement : Programs like SHELXL refine hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing dimers ).

- Implications : Intermolecular forces (e.g., C–H⋯O/F bonds ) inform solubility and packing behavior, critical for formulation studies.

Q. What strategies address contradictory bioactivity data in preclinical models?

- Methodology :

- Dose-Response Studies : Evaluate efficacy in Wistar rats or cell lines (e.g., IC determination ).

- Metabolic Stability Assays : Liver microsome studies identify CYP enzyme interactions (e.g., CYP3A4 inhibition ).

- Structural Analog Comparison : Test derivatives with modified methoxy or thiazole groups to isolate pharmacophores .

Q. How can molecular docking predict binding modes to biological targets (e.g., kinases or CYP450 enzymes)?

- Methodology :

- Target Selection : Prioritize targets based on structural homology (e.g., PFOR enzyme for thiazole derivatives ).

- Software Tools : AutoDock Vina or Schrödinger Suite model interactions (e.g., hydrogen bonding with active-site residues ).

- Validation : Compare docking scores with experimental IC values to refine predictive models .

Q. What statistical approaches resolve discrepancies in synthetic yield or purity across labs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.